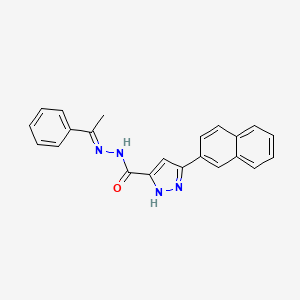
3H-Pyrrol-3-one, 1,2-dihydro-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Pyrrol-3-one, 1,2-dihydro-1-phenyl- is a heterocyclic compound that belongs to the pyrrolone family. This compound is characterized by a pyrrole ring fused with a ketone group and a phenyl substituent at the nitrogen atom. Pyrrolones are known for their diverse biological activities and are found in various natural products and synthetic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrrol-3-one, 1,2-dihydro-1-phenyl- can be achieved through several methods. One common approach involves the base-catalyzed intramolecular cyclization of aminoacetylenic ketones. For example, the compound can be synthesized by the cyclization of 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one in the presence of a base .
Another method involves the reaction of diynones with primary amines, followed by cyclization. This method provides high yields and regioselective formation of the desired product .
Industrial Production Methods
Industrial production of 3H-Pyrrol-3-one, 1,2-dihydro-1-phenyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium and gold salts as catalysts in the ring-closure of acetylenic ketones containing an amide group is one such method .
Análisis De Reacciones Químicas
Types of Reactions
3H-Pyrrol-3-one, 1,2-dihydro-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrolidones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Pyrrolidones
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated phenyl derivatives
Aplicaciones Científicas De Investigación
3H-Pyrrol-3-one, 1,2-dihydro-1-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in metal complex catalysis.
Biology: Exhibits anticancer, antihypertensive, anti-HIV, antiviral, and antimalarial activities.
Medicine: Potential therapeutic agent due to its diverse biological activities.
Industry: Used as a flame retardant and in the design of nanocatalysts.
Mecanismo De Acción
The mechanism of action of 3H-Pyrrol-3-one, 1,2-dihydro-1-phenyl- involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, modulating their activity. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3H-Pyrrol-3-one, 1,2-dihydro-1-phenyl- is unique due to its specific substitution pattern and the presence of a phenyl group at the nitrogen atom. This structural feature contributes to its distinct biological activities and makes it a valuable compound in medicinal chemistry and organic synthesis.
Propiedades
Número CAS |
65172-10-3 |
|---|---|
Fórmula molecular |
C10H9NO |
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
1-phenyl-2H-pyrrol-3-one |
InChI |
InChI=1S/C10H9NO/c12-10-6-7-11(8-10)9-4-2-1-3-5-9/h1-7H,8H2 |
Clave InChI |
LOJDBGHEMGGHNF-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)C=CN1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methoxyanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11985842.png)
![ethyl (2Z)-5-[4-(acetyloxy)phenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11985857.png)
![Ethyl 5-[(3-chlorophenyl)carbamoyl]-4-methyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11985861.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11985866.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11985874.png)


![4-{(E)-[2-(phenylsulfonyl)hydrazono]methyl}phenyl 4-chlorobenzoate](/img/structure/B11985883.png)


![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11985894.png)

